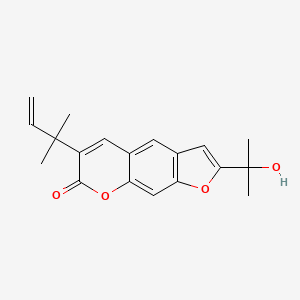
7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)-, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)-, (±)- is a complex organic compound known for its unique structural features and diverse applications This compound belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)-, (±)- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)-, (±)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: The carbonyl group in the benzopyran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The dimethyl group can undergo electrophilic substitution reactions, where electrophiles replace one of the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Electrophiles like bromine (Br₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)-, (±)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)-, (±)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Compared to other furobenzopyrans, 7H-Furo(3,2-g)(1)benzopyran-7-one, 6-(1,1-dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)-, (±)- is unique due to its specific functional groups and structural configuration. Similar compounds include:
7H-Furo(3,2-g)(1)benzopyran-7-one: Lacks the dimethyl and hydroxyl groups, resulting in different reactivity and applications.
6-(1,1-Dimethyl-2,3-dihydro-2-propenyl)-2-(1-hydroxy-1-methylethyl)benzopyran: Similar structure but without the furan ring, leading to different chemical properties.
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific fields.
Properties
CAS No. |
33054-89-6 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(2-hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H20O4/c1-6-18(2,3)13-8-11-7-12-9-16(19(4,5)21)22-14(12)10-15(11)23-17(13)20/h6-10,21H,1H2,2-5H3 |
InChI Key |
KSNPKTGFQPLZJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C1=CC2=CC3=C(C=C2OC1=O)OC(=C3)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















